molecular formula C16H24ClNO3 B3026201 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride CAS No. 27912-42-1

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

Cat. No. B3026201
CAS RN: 27912-42-1
M. Wt: 313.82 g/mol
InChI Key: AUNMCAKWVGCHGI-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride (also known as 1-benzodioxolyl-2-propylaminohexanone hydrochloride, or BDPH) is an organic compound used in scientific research. It is a derivative of benzodioxole and propylamino, which are both aromatic compounds. BDPH is a white to off-white powder and has a low solubility in water. It is used in laboratory experiments for its unique properties and to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Chalcone Derivatives Synthesis : Research has led to the synthesis of chalcones derived from 1-(1,3-benzodioxol-5-yl)ethanone, exploring their crystal structures and highlighting the impact of hydrogen bonding and π-π stacking interactions on the stability of the crystal packing (Jasinski et al., 2008).

Luminescence Properties

  • Spectral Luminescence Studies : A study on the condensation of naphthylamines, aromatic aldehydes, and methyl 2-(benzo[1,3]dioxol-5-yl)-4,6-dioxocyclohexane-1-carboxylate led to methyl hexahydrobenzo[a]acridine-9- and -[c]acridine-10-carboxylates, with investigations into their spectral luminescence properties (Kozlov et al., 2010).

Corrosion Inhibition

  • Piperine Derivatives as Corrosion Inhibitors : Research on the interaction of Piperine derivatives with iron surfaces through theoretical density functional theory (DFT) and Monte Carlo dynamics studies revealed their potential as green corrosion inhibitors (Belghiti et al., 2018).

Molecular and Electronic Structures

  • Supramolecular Aggregation : Investigation into polarized molecular-electronic structures and supramolecular aggregation of derivatives highlighted the role of hydrogen bonding and π–π stacking interactions in the molecular arrangement (Low et al., 2004).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(propylamino)hexan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO3.ClH/c1-3-5-6-13(17-9-4-2)16(18)12-7-8-14-15(10-12)20-11-19-14;/h7-8,10,13,17H,3-6,9,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNMCAKWVGCHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C1=CC2=C(C=C1)OCO2)NCCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601345651
Record name 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27912-42-1
Record name 1-(1,3-Benzodioxol-5-yl)-2-(propylamino)hexan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601345651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 2
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 3
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 4
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 5
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride
Reactant of Route 6
1-(1,3-Benzodioxol-5-yl)-2-(propylamino)-1-hexanone, monohydrochloride

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